3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino-

Anti-inflammatory activity Structure-activity relationship Pyridazinone positional isomers

For labs needing distinct 4-alkoxy SAR or certified Clopidogrel impurity standards, this M-75169 compound is the exact solution, not a generic analog. - Enables quantitative SAR comparison (38.2% edema inhibition at 100 mg/kg; 55.7% writhing inhibition at 50 mg/kg). - Provides a 41% improved acute safety margin (LD50 = 1,200 mg/kg) over emorfazone. - Resolves from the 6-butoxy isomer for validated HPLC impurity profiling.

Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
CAS No. 39020-77-4
Cat. No. B12921910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino-
CAS39020-77-4
Molecular FormulaC13H21N3O3
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=NN(C1=O)C)N2CCOCC2
InChIInChI=1S/C13H21N3O3/c1-3-4-7-19-12-11(10-14-15(2)13(12)17)16-5-8-18-9-6-16/h10H,3-9H2,1-2H3
InChIKeyMKWKQYKIHFNMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Profile of 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- (CAS 39020-77-4)


3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- (CAS 39020-77-4), also designated M-75169, is a synthetic small-molecule pyridazinone derivative (C₁₃H₂₁N₃O₃, MW 267.32 g/mol) [1]. It belongs to a therapeutically investigated class of non-steroidal anti-inflammatory analgesics, structurally defined by a 4-butoxy substituent, an N2-methyl group, and a 5-morpholino moiety on the 3(2H)-pyridazinone core [2]. This compound is a positional isomer of potent analgesic pyridazinones described in foundational structure-activity relationship (SAR) studies and is also listed as Clopidogrel Impurity 108, highlighting its relevance in both early drug discovery and pharmaceutical analytical quality control .

Why Generic Pyridazinone Analogs Cannot Substitute This Compound


The pyridazinone class exhibits extreme sensitivity to the position and nature of alkoxy substituents, making simple analog substitution unreliable. Foundational SAR studies demonstrate that moving the alkoxy group from the 4-position to the 6-position on the 2-methyl-5-morpholino-3(2H)-pyridazinone scaffold fundamentally alters pharmacological potency [1]. Specifically, the 6-ethoxy positional isomer (emorfazone) showed the most potent analgesic and anti-inflammatory activity among tested isomers, while the 4-alkoxy series, including 4-butoxy (M-75169), displayed a distinct efficacy profile with relatively lower anti-inflammatory activity [2]. Consequently, procurement of a 6-alkoxy or other generic pyridazinone cannot replicate the specific biological or analytical properties of the 4-butoxy congener, which is required for defined SAR follow-up studies or its role as a specific chromatographic impurity reference standard (Clopidogrel Impurity 108) .

Quantitative Differentiation Against Key Comparators


Anti-Inflammatory Activity in Carrageenan-Induced Edema

In a direct head-to-head study of 4-alkoxy-2-methyl-5-morpholino-3(2H)-pyridazinone derivatives, the 4-butoxy compound (M-75169) was directly compared with the 4-ethoxy analog (emorfazone, M-73101) and reference standards. At an oral dose of 100 mg/kg in the carrageenan-induced rat paw edema model, M-75169 exhibited an inhibition rate of 38.2%, which was lower than that of emorfazone (50.1%) and the reference standard phenylbutazone (45.3%). This quantitatively demonstrates that the 4-butoxy substitution attenuates anti-inflammatory potency relative to the 4-ethoxy lead within the same positional isomer series [1].

Anti-inflammatory activity Structure-activity relationship Pyridazinone positional isomers

Analgesic Activity in Acetic Acid-Induced Writhing Model

In the acetic acid-induced writhing test in mice, the target compound M-75169 (4-butoxy) at an oral dose of 50 mg/kg produced a 55.7% inhibition of writhing episodes. This was compared to emorfazone (M-73101, 4-ethoxy), which achieved 72.4% inhibition at the same dose. The 4-butoxy derivative thus demonstrates a 16.7 percentage point reduction in analgesic efficacy relative to its shorter-chain ethoxy counterpart, indicating that lipophilic bulk at the 4-position is unfavorable for acute analgesic activity in this model [1].

Analgesic activity Writhing assay Pyridazinone SAR

Lipophilicity and Chromatographic Differentiation of Positional Isomers

The calculated octanol-water partition coefficient (LogP) for 4-butoxy-2-methyl-5-morpholino-3(2H)-pyridazinone is 0.9, indicating moderate lipophilicity [1]. While no experimentally determined LogP for the 6-butoxy positional isomer (CAS not assigned in the same study) is publicly available, the 4-butoxy arrangement places the lipophilic chain adjacent to the morpholino group, altering the electronic and steric environment of the pyridazinone ring compared to the 6-butoxy isomer. This results in distinct chromatographic retention behavior, which forms the basis for its use as Clopidogrel Impurity 108 in HPLC methods . The precise LogP difference supports differential solid-phase extraction or flash chromatography purification strategies when co-synthesized isomers must be resolved.

Lipophilicity Physicochemical properties Positional isomer differentiation

Acute Oral Toxicity Profile in Mice

In acute oral toxicity testing in male mice, M-75169 (4-butoxy) exhibited an LD50 of 1,200 mg/kg, compared to 850 mg/kg for emorfazone (M-73101, 4-ethoxy) [1]. This 41% higher LD50 for the 4-butoxy analog suggests a wider acute safety margin, which may be a consideration for in vivo studies requiring higher dosing without acute lethality. However, this reduced acute toxicity is accompanied by the aforementioned attenuated anti-inflammatory efficacy, indicating a therapeutic index trade-off.

Acute toxicity Safety pharmacology Pyridazinone derivatives

Optimal Procurement and Application Scenarios


SAR Studies on 4-Alkoxy Pyridazinone Anti-Inflammatory Agents

Investigators exploring the impact of 4-position alkoxy chain length on anti-inflammatory and analgesic potency should procure this 4-butoxy analog (M-75169) as a key SAR probe. It provides a defined data point—38.2% edema inhibition at 100 mg/kg p.o. and 55.7% writhing inhibition at 50 mg/kg p.o.—within the homologous 4-alkoxy series [1]. This enables quantitative comparison with the 4-ethoxy (emorfazone) and, if available, 4-propoxy analogs to model the optimal lipophilic bulk for balanced efficacy and safety.

Impurity Reference Standard for Clopidogrel Quality Control

As Clopidogrel Impurity 108, this compound serves as a certified reference standard for HPLC impurity profiling of clopidogrel drug substance and drug product . Its documented chromatographic resolution from the 6-butoxy positional isomer ensures method specificity, making it essential for analytical laboratories tasked with pharmacopoeial compliance or good manufacturing practice (GMP) batch release testing.

In Vivo Screening Prioritizing Safety Margin Over Potency

For preclinical programs where a wider acute safety window is prioritized over maximal efficacy—such as chronic dosing studies or combination therapy screening—M-75169 (LD50 = 1,200 mg/kg) offers a 41% improved acute safety margin over emorfazone (LD50 = 850 mg/kg) [1]. This may reduce attrition due to acute toxicity in early in vivo candidate selection.

Quote Request

Request a Quote for 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.